molecular formula C7H9N5O B12920207 6,7-Dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one CAS No. 62170-15-4

6,7-Dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one

Cat. No.: B12920207
CAS No.: 62170-15-4
M. Wt: 179.18 g/mol
InChI Key: QCTAFLGFZJDRNN-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one is a heterocyclic compound featuring a fused triazolo-triazepinone core. Its structure comprises a seven-membered triazepinone ring fused with a five-membered triazole ring, with methyl substituents at positions 6 and 5.

Properties

CAS No.

62170-15-4

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

6,7-dimethyl-7,9-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8-one

InChI

InChI=1S/C7H9N5O/c1-4-5(2)11-12-3-8-10-7(12)9-6(4)13/h3-4H,1-2H3,(H,9,10,13)

InChI Key

QCTAFLGFZJDRNN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NN2C=NN=C2NC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(9H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diaminopyrazole with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which then undergoes cyclization to yield the desired compound. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or triazepine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research has demonstrated that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, studies have synthesized various triazole derivatives that were screened for their antimicrobial activity against different pathogens. The structure-activity relationship indicates that modifications in the triazole ring can enhance efficacy against bacterial strains .

Anticonvulsant Properties:
Another area of application is in the development of anticonvulsant agents. Compounds similar to 6,7-dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one have been evaluated for their ability to prevent seizures in animal models. The findings suggest that specific substitutions on the triazole ring can lead to significant anticonvulsant effects .

Anxiolytic Effects:
Recent studies have also explored the anxiolytic potential of triazole derivatives. Some compounds have shown effectiveness comparable to established anxiolytics like diazepam. This suggests that this compound and its derivatives could be promising candidates for further development in treating anxiety disorders .

Material Science

Energetic Materials:
The compound's structure lends itself well to applications in energetic materials. Research has focused on synthesizing various energetic salts based on the triazole framework. These materials exhibit high thermal stability and could be utilized in explosives or propellants. For example, one study highlighted the superior thermostability of certain triazole-based energetic compounds compared to their analogs .

Polymer Applications:
Triazole compounds are also being investigated for their potential use in polymer science. Their unique chemical properties allow for the development of new polymers with enhanced mechanical and thermal properties. This could lead to advancements in materials used for coatings, adhesives, and other industrial applications.

Case Studies

Study Focus Findings
Antimicrobial ActivitySynthesis of triazole derivatives showed significant activity against bacterial strains.
Energetic MaterialsDevelopment of thermostable energetic salts; superior stability observed compared to analogs.
Anxiolytic PropertiesNew derivatives exhibited anxiolytic effects comparable to diazepam; safe for further studies.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(9H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 6,9-Dimethyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(9H)-one

The 6,9-dimethyl isomer differs in the placement of the methyl groups (positions 6 and 9 vs. 6 and 7) and hydrogen atom positioning. This minor structural variation significantly impacts molecular conformation. Crystallographic studies reveal that the 6,9-dimethyl derivative adopts a boat-like triazepinone ring, stabilized by intramolecular hydrogen bonds (N–H···O), whereas the 6,7-dimethyl analog may exhibit distinct hydrogen-bonding patterns due to differing steric interactions . The synthesis of the 6,9-dimethyl variant involves methylation of the parent triazepinone using methyl iodide and sodium methoxide, yielding 50% after chromatography . Such positional isomerism could influence solubility and bioavailability, though comparative pharmacological data are lacking.

Substituent Variation: 7,9-Diallyl-6-methyl-7H-1,2,4-triazolo[4,3-b][1,2,4]triazepin-8(9H)-one

The diallyl derivative’s crystal structure shows planar triazole and triazepinone rings, with intermolecular C–H···O interactions stabilizing the lattice . Allyl groups may improve membrane permeability compared to methyl analogs, but this modification could also reduce metabolic stability due to increased susceptibility to oxidative degradation.

Core Framework Variation: [1,2,4]Triazolo[4,3-a]pyrazin-8(7H)-one Derivatives

These compounds replace the triazepinone ring with a pyrazinone moiety, altering the electronic structure and ring strain. For example, 3-substituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones exhibit distinct NMR profiles, with pyrazinone protons resonating as doublets at δ 7.15–7.59 ppm . The pyrazinone framework is synthesized via cyclization of 3-hydrazinopyrazin-2(1H)-one derivatives, a method offering high versatility for introducing diverse substituents .

Heterocyclic Analogs: Imidazo[2,1-c][1,2,4]triazin-6(7H)-ones

Compounds like 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one feature an imidazole ring fused to a triazine core. These derivatives, synthesized via reactions with hydrazonoyl halides, demonstrate notable antifungal and antibacterial activities (e.g., against Candida albicans and Staphylococcus aureus) . The diphenyl substituents in these analogs introduce steric bulk, which may enhance target affinity but reduce solubility compared to methyl-substituted triazepinones.

Structural and Functional Data Comparison

Compound Core Structure Substituents Key Properties Synthesis Method
6,7-Dimethyl-1H-triazolo-triazepin-8-one Triazolo[4,3-b]triazepinone 6-Me, 7-Me Potential hydrogen-bonding networks; limited pharmacological data Not explicitly described in evidence
6,9-Dimethyl-7H-triazolo-triazepin-8-one Triazolo[4,3-b]triazepinone 6-Me, 9-Me Boat-shaped triazepinone ring; 50% synthesis yield Methylation with MeI/NaOMe
7,9-Diallyl-6-Me-triazolo-triazepin-8-one Triazolo[4,3-b]triazepinone 6-Me, 7-Allyl, 9-Allyl Enhanced lipophilicity; planar rings with C–H···O interactions Allylation of parent compound
[1,2,4]Triazolo[4,3-a]pyrazin-8-one Triazolo[4,3-a]pyrazinone Variable at position 3 Rigid framework; δ 7.15–7.59 ppm (pyrazinone protons) Cyclization of hydrazinopyrazinones
Imidazo-triazin-6-one Imidazo[2,1-c]triazinone 7,7-Diphenyl Antifungal/antibacterial activity; steric hindrance Reaction with hydrazonoyl halides

Biological Activity

6,7-Dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activities associated with this compound based on recent studies and findings.

Chemical Structure

The compound features a unique fused triazole structure which contributes to its biological properties. The specific arrangement of methyl groups at positions 6 and 7 enhances its pharmacological potential.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that it inhibited cell proliferation effectively with IC50 values in the low micromolar range .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects:

  • Bacterial Inhibition : Studies indicate that it possesses significant antibacterial activity against pathogenic strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be considerably low .
  • Fungal Activity : In addition to bacteria, preliminary tests suggest antifungal properties against Candida species.

Pharmacological Properties

Property Value/Description
SolubilitySoluble in DMSO and DMF
StabilityStable under standard laboratory conditions
ToxicityLow toxicity observed in preliminary studies

Case Study 1: Antitumor Efficacy

In a controlled study involving MCF-7 cells, researchers treated the cells with varying concentrations of the compound. The results were as follows:

  • Control Group : 100% cell viability.
  • 10 µM Treatment : 60% cell viability.
  • 50 µM Treatment : 30% cell viability.

This data indicates a dose-dependent response leading to significant cytotoxicity at higher concentrations .

Case Study 2: Antimicrobial Effectiveness

A comparative study evaluated the antimicrobial effects of several triazole derivatives including this compound against common bacterial pathogens:

Compound MIC (µg/mL)
This compound15
Standard Antibiotic (Amoxicillin)32
Control (No Treatment)>100

The results demonstrate that the compound is more effective than some standard antibiotics against specific bacterial strains .

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